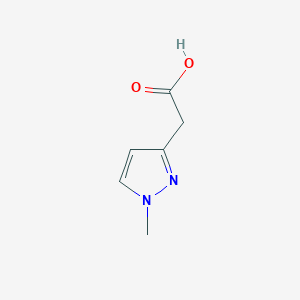

(1-methyl-1H-pyrazol-3-yl)acetic acid

Description

Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in the field of heterocyclic chemistry. researchgate.net Its importance stems from its remarkable chemical versatility and the wide spectrum of biological activities exhibited by its derivatives. cymitquimica.com The pyrazole nucleus is a core structural component in numerous FDA-approved pharmaceuticals, underscoring its therapeutic relevance. This includes well-known drugs that span various categories, from anti-inflammatory agents to treatments for erectile dysfunction. researchgate.net

The unique electronic properties of the pyrazole ring, conferred by the two nitrogen atoms, allow for diverse chemical modifications and interactions with biological targets. chemsrc.com Researchers have extensively explored its derivatives, finding them to possess antimicrobial, anti-inflammatory, antiviral, antitumor, and neuroprotective properties, among others. chemsrc.comchemshuttle.com This broad utility has cemented the pyrazole moiety as a critical building block in the design of new therapeutic agents and functional materials. researchgate.netresearchgate.net

Overview of Alpha-Heteroaryl Acetic Acid Scaffolds

Alpha-heteroaryl acetic acids are a class of organic compounds characterized by an acetic acid group attached directly to a heterocyclic aromatic ring. This structural motif is of profound importance in medicinal chemistry, most notably as the foundational scaffold for a major group of non-steroidal anti-inflammatory drugs (NSAIDs). fdc-chemical.comevitachem.comresearchgate.net Compounds like diclofenac (B195802) and ketorolac (B1673617) belong to the broader class of arylalkanoic acids and demonstrate the therapeutic potential of this arrangement. researchgate.net

The acidic carboxyl group and the lipophilic heteroaromatic ring are key pharmacophoric features that enable these molecules to interact with biological targets, such as the cyclooxygenase (COX) enzymes. evitachem.com The heteroaryl portion of the scaffold offers vast opportunities for synthetic modification, allowing chemists to fine-tune the compound's steric, electronic, and pharmacokinetic properties to enhance potency and selectivity. fdc-chemical.comlookchem.com The versatility of this scaffold ensures its continued exploration in the pursuit of new and improved therapeutic agents. lookchem.com

Research Landscape of (1-methyl-1H-pyrazol-3-yl)acetic Acid

This compound represents a specific convergence of the two aforementioned valuable scaffolds. While research dedicated exclusively to this single molecule is focused, its importance is primarily seen in its role as a versatile intermediate and building block in the synthesis of more complex, biologically active compounds. cymitquimica.comsmolecule.com The aldehyde precursor, 2-(1-methyl-1H-pyrazol-3-yl)acetaldehyde, is noted for its utility in synthesizing other heterocyclic systems. cymitquimica.com The oxidation of this aldehyde directly yields this compound, highlighting a key synthetic pathway. cymitquimica.com

A significant and detailed example of the research application of this scaffold is found in studies of its derivatives. Research by Smyth et al. on 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid, a closely related analogue, reveals the compound's rich and sensitive reactivity. evitachem.comevitachem.com This work demonstrated that the pyrazole acetic acid derivative undergoes divergent cyclization reactions depending on the electrophile and the acidity of the reaction medium. evitachem.com For instance, reaction with triethylorthoformate led not to the expected dihydropyrazolo[4,3-c]pyridin-4-one, but to an alternative cyclic imide product. evitachem.comevitachem.com This study showcases the scaffold's potential to serve as a precursor to a variety of interesting bicyclic heterocycles in a controlled manner, underlining its value in generating molecular diversity for drug discovery programs. evitachem.com

The compound and its derivatives are frequently listed in chemical supplier catalogs and chemical databases, indicating their accessibility and use in ongoing research and development. chemsrc.comsmolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| IUPAC Name | 2-(1-methyl-1H-pyrazol-3-yl)acetic acid |

| CAS Number | 1177318-00-1 |

Table 2: Related Research Compounds

| Compound Name | Key Research Finding |

| 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid | Undergoes divergent cyclization reactions to form various bicyclic heterocycles. evitachem.comevitachem.com |

| 2-(1-methyl-1H-pyrazol-3-yl)acetaldehyde | Precursor used in the synthesis of more complex heterocyclic compounds. cymitquimica.com |

| 2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid | A fluorinated derivative with a potentially unique chemical and biological activity profile. |

| This compound hydrochloride | The hydrochloride salt form of the title compound, used in research. chemsrc.comsmolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpyrazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-8-3-2-5(7-8)4-6(9)10/h2-3H,4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHVPSJSUOYNOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Methyl 1h Pyrazol 3 Yl Acetic Acid and Its Precursors

Strategic Approaches to the Pyrazole (B372694) Ring Formation

The construction of the 1-methyl-1H-pyrazol-3-yl core is the foundational step in the synthesis of the target molecule. The regioselectivity of this formation is paramount to ensure the correct placement of substituents for subsequent functionalization.

The cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic compound is a classical and widely employed method for constructing the pyrazole ring. Specifically, the reaction of acetylenic ketones with methylhydrazine is a direct route to the pyrazole core.

This reaction involves the nucleophilic attack of the hydrazine on the carbonyl and acetylenic carbons of the ketone. However, a significant challenge with unsymmetrical reagents like methylhydrazine is the lack of regioselectivity. The reaction can yield a mixture of two regioisomers: the desired 1,3-disubstituted pyrazole and the 1,5-disubstituted isomer. The ratio of these products is often difficult to control and necessitates challenging separation procedures. The primary amine of the substituted hydrazine is typically the most nucleophilic and will react first, influencing the final isomeric ratio.

| Reactant 1 | Reactant 2 | Major Product (Desired) | Minor Product (Isomer) | Typical Conditions |

| Acetylenic Ketone | Methylhydrazine | 1,3-disubstituted pyrazole | 1,5-disubstituted pyrazole | Ethanol (B145695), Reflux |

This interactive table illustrates the common challenge of regioisomer formation in classical pyrazole synthesis.

To address the issue of regioselectivity, researchers have developed methodologies that favor the formation of a single isomer. These can include the use of specific catalysts or modifying the substrates to sterically or electronically direct the cyclization.

An alternative to constructing the substituted ring directly is the functionalization of a pre-formed pyrazole ring. This approach can offer superior control over regiochemistry. Modern synthetic chemistry has introduced powerful methods for the selective activation of C-H bonds.

Transition-metal-catalyzed C-H functionalization has emerged as a potent strategy for introducing substituents at specific positions on the pyrazole ring. By employing directing groups, a catalyst (often based on palladium, rhodium, or ruthenium) can be guided to a specific C-H bond, enabling the introduction of various functional groups that can later be converted into the acetic acid side chain. For instance, a directing group at the N1 position can facilitate functionalization at the C5 position, while different directing groups or reaction conditions can target the C3 or C4 positions.

Another advanced method is the [3+2] cycloaddition. For example, a base-mediated cycloaddition between 2-alkynyl-1,3-dithianes and sydnones can produce highly substituted pyrazoles with excellent regiocontrol. The resulting functional groups can then be manipulated to yield the target structure.

Installation and Modification of the Acetic Acid Side Chain

Once the 1-methyl-1H-pyrazole core is established, the next critical phase is the introduction of the acetic acid moiety at the C3 position.

Directly forming the C-C bond to introduce the carboxymethyl group can be achieved through several routes, often starting from a precursor with a suitable functional group at the C3 position.

One potential pathway begins with 3-acetyl-1-methyl-1H-pyrazole. The acetyl group can be converted to a thioamide via the Willgerodt-Kindler reaction . wikipedia.orgresearchgate.netorganic-chemistry.org This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to yield a thioamide at the terminal position of the alkyl chain. wikipedia.orgmsu.edu Subsequent hydrolysis of the resulting thioacetamide (B46855) derivative yields the desired (1-methyl-1H-pyrazol-3-yl)acetic acid.

| Starting Material | Reagents | Intermediate | Final Product |

| 3-acetyl-1-methyl-1H-pyrazole | 1. Sulfur, Morpholine 2. H3O+, Heat | 2-(1-methyl-1H-pyrazol-3-yl)thioacetamide | This compound |

This interactive table outlines the steps of the Willgerodt-Kindler reaction for converting an acetyl group to an acetic acid group.

Alternatively, modern cross-coupling reactions provide a versatile toolkit. A 3-halo-1-methyl-1H-pyrazole can undergo a Sonogashira coupling with a protected two-carbon alkyne, followed by hydration of the triple bond to a ketone and subsequent oxidation. Similarly, a Suzuki coupling with an appropriate boron-containing reagent could establish the carbon framework of the side chain.

Synthesizing the target compound from a precursor that already contains a carboxyl or ester function at the C3 position is a common and effective strategy. This approach focuses on chain extension or simple functional group conversion.

A classic method for one-carbon homologation of a carboxylic acid is the Arndt-Eistert synthesis . organic-chemistry.orgnrochemistry.comwikipedia.org This sequence begins with the conversion of (1-methyl-1H-pyrazol-3-yl)carboxylic acid to its acid chloride. The acid chloride is then reacted with diazomethane (B1218177) to form a diazoketone intermediate. The key step is a silver(I)-catalyzed Wolff rearrangement of the diazoketone in the presence of a nucleophile like water, which produces the homologous carboxylic acid. organic-chemistry.orgnrochemistry.com While effective, this method requires the use of hazardous diazomethane. Safer alternatives, such as using trimethylsilyldiazomethane, have been developed. nrochemistry.com

A more direct and often preferred route involves the synthesis of an ester precursor, such as ethyl (1-methyl-1H-pyrazol-3-yl)acetate. This ester can be synthesized through various means, including the condensation strategies mentioned earlier but with different starting materials. The final step is then a straightforward hydrolysis of the ester to the carboxylic acid. This can be achieved under acidic or basic (saponification) conditions. libretexts.org Basic hydrolysis, using a reagent like sodium hydroxide, is often favored as it is typically irreversible and drives the reaction to completion. libretexts.org

Contemporary Synthetic Enhancements and Methodological Advancements

Recent progress in synthetic chemistry has led to the development of more efficient, environmentally friendly, and scalable methods for the synthesis of pyrazole derivatives.

Microwave-assisted synthesis has been shown to significantly accelerate reaction times and improve yields for the formation of pyrazole rings. rsc.org The rapid and uniform heating provided by microwave irradiation can drive reactions that are sluggish under conventional heating to completion in minutes rather than hours.

One-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer considerable advantages in terms of efficiency and waste reduction. nih.govnih.gov For example, a one-pot method for pyrazole synthesis might involve the in situ generation of a 1,3-diketone from a ketone and an acid chloride, followed immediately by the addition of hydrazine to form the pyrazole ring. mdpi.com

The use of novel catalytic systems continues to be a major area of advancement. This includes the development of reusable, heterogeneous catalysts and metal-free catalytic systems that offer a greener alternative to traditional methods. Furthermore, flow chemistry techniques are being applied to pyrazole synthesis, allowing for safer handling of hazardous reagents and easier scalability.

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave-assisted organic synthesis (MAOS) has become a powerful technique for accelerating chemical reactions, offering significant reductions in reaction times, often from hours to minutes, along with improved yields and cleaner reaction profiles. dergipark.org.trrasayanjournal.co.in The application of microwave irradiation for the synthesis of pyrazole derivatives has demonstrated considerable efficiency compared to conventional heating methods. jpsionline.comnih.gov

In one approach, the reaction of β-ketonitriles with hydrazines to form 5-aminopyrazoles, key precursors, is dramatically accelerated. psu.edu While conventional heating might require extended periods, microwave irradiation can complete the synthesis in minutes. psu.edu For example, reactions conducted at 120°C under microwave conditions show comparable yields to traditional methods but with a significant reduction in time. psu.edu Another study highlights the synthesis of 1,3,5-substituted pyrazoles from chalcone-dibromides and hydrazine derivatives. rasayanjournal.co.in The use of microwave irradiation in ethanol as a solvent proceeds smoothly without the need for a catalyst, leading to shorter reaction times and better yields compared to refluxing under conventional heating. rasayanjournal.co.in

The conditions for microwave-assisted pyrazole synthesis can vary. One study employed microwave irradiation at 100 W and 70°C for just 4 minutes to produce 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles with yields between 82-96%. dergipark.org.tr Other solvent-free reactions have been completed in 8-10 minutes, a stark contrast to the 20 hours required for the classic reflux method. dergipark.org.tr This efficiency underscores the transformative potential of microwave technology in heterocyclic synthesis.

Table 1: Comparison of Microwave-Assisted vs. Conventional Pyrazole Synthesis

| Reactants | Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Chalcones and Hydrazine Hydrate (B1144303) | Microwave | Ethanol, No Catalyst | Short | Improved | rasayanjournal.co.in |

| Chalcones and Hydrazine Hydrate | Conventional | Ethanol, Piperidine (B6355638), Reflux | Longer | Lower | rasayanjournal.co.in |

| Enones and Semicarbazide Hydrochloride | Microwave | 100 W, 70°C, 2.2 bar | 4 minutes | 82-96% | dergipark.org.tr |

| Curcumin and Hydrazine | Microwave | Solvent-free | 8-10 minutes | High | dergipark.org.tr |

| Curcumin and Hydrazine | Conventional | Acetic Acid, 60-65°C, Reflux | ~20 hours | Lower | dergipark.org.tr |

| β-Ketonitriles and Hydrazines | Microwave | 120°C | Reduced | Comparable | psu.edu |

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product, represent a highly efficient and atom-economical approach to complex molecules. nih.gov These strategies are particularly valuable for constructing heterocyclic scaffolds like pyrazoles, as they minimize intermediate isolation and purification steps, saving time and resources. growingscience.com

A prominent example is the four-component synthesis of dihydropyrano[2,3-c]pyrazole derivatives. nih.govut.ac.ir This reaction typically involves an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. nih.govut.ac.ir The process unfolds through a sequence of Knoevenagel condensation, Michael addition, and cyclization, often in an environmentally benign aqueous medium, to produce the final fused heterocyclic system in high yields (up to 95%). growingscience.comut.ac.ir

Another powerful one-pot strategy involves a tandem sequence of a coupling reaction followed by cyclocondensation. researchgate.net For instance, pyrazoles can be synthesized from acid chlorides, terminal alkynes, and hydrazines in a single pot. The process begins with a palladium/copper-catalyzed coupling of the acid chloride and alkyne to form an α,β-unsaturated ynone intermediate. researchgate.net This intermediate is not isolated but is reacted in situ with a hydrazine to undergo cyclocondensation, affording the desired 3,5-disubstituted pyrazole. researchgate.net While highly efficient, the yields can be moderate and dependent on the substrates used. researchgate.net

Table 2: Examples of One-Pot Multicomponent Reactions for Pyrazole Synthesis

| Reaction Type | Components | Catalyst/Solvent | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| Four-Component Cyclocondensation | Aromatic Aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Preheated Fly-Ash / Water | Environmentally friendly, simple work-up | 90-95% | ut.ac.ir |

| Four-Component Reaction | (Hetero)aromatic Aldehydes, Hydrazine Hydrate, β-Ketoesters, Malononitrile | Piperidine / Aqueous Medium | Time-efficient, room temperature | 85-93% | nih.gov |

| Three-Component Tandem Reaction | Acid Chlorides, Terminal Alkynes, Hydrazines | PdCl₂(PPh₃)₂ / CuI / THF | Forms α,β-unsaturated ynone in situ | 15-85% | researchgate.net |

| Three-Component Reaction | 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, Ethyl Acetoacetate, Hydrazine Hydrate | Sodium Acetate (B1210297) / Ethanol | Forms pyrazolyl-pyrazol-3-ones | High | nih.gov |

Catalytic Approaches in Synthesis

The use of catalysts is fundamental to modern organic synthesis for improving reaction rates, selectivity, and yields under milder conditions. The synthesis of pyrazoles and their precursors benefits significantly from various catalytic systems, ranging from simple acids to complex metal catalysts and environmentally friendly materials.

Acetic acid is frequently employed as a catalyst in the cyclocondensation step of pyrazole synthesis, facilitating the reaction between 1,3-dicarbonyl compounds or their equivalents and hydrazines. nih.govresearchgate.netnih.gov Its use in solvents like ethanol or DMSO can improve the regioselectivity of the reaction. nih.gov In some cases, neat acetic acid can be used as both the solvent and the catalyst. nih.gov

More recently, green and cost-effective catalysts have been explored. Preheated fly-ash, an industrial waste product, has been successfully used as a heterogeneous catalyst in the one-pot, multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles in an aqueous medium. ut.ac.ir This approach aligns with the principles of green chemistry by utilizing a waste material and a non-toxic solvent. ut.ac.ir Similarly, Lewis acids such as zinc acetate have proven effective in catalyzing the four-component synthesis of pyranopyrazoles under reflux conditions in toluene. growingscience.com

For syntheses involving C-C bond formation, transition metal catalysts are indispensable. As mentioned previously, one-pot procedures that combine coupling and cyclization often rely on palladium and copper catalysts to generate the necessary ynone intermediates from acid chlorides and terminal alkynes. researchgate.net

Table 3: Catalytic Systems Used in the Synthesis of Pyrazole Derivatives

| Catalyst | Reaction Type | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Acetic Acid | Cyclocondensation | β-Dicarbonyl compounds and Hydrazines | Improves efficiency and regioselectivity | nih.govnih.gov |

| Preheated Fly-Ash | Multicomponent Cyclocondensation | Aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Cost-effective, non-toxic, reusable, green protocol | ut.ac.ir |

| Zinc Acetate | Four-Component Reaction | Aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Inexpensive, less toxic Lewis acid catalyst | growingscience.com |

| PdCl₂(PPh₃)₂ / CuI | Tandem Coupling-Cyclocondensation | Acid Chlorides, Terminal Alkynes, Hydrazines | Enables one-pot synthesis via in situ intermediate formation | researchgate.net |

| YbCl₃ | Microwave-Assisted Synthesis | Various (not specified for pyrazoles) | Efficient, eco-friendly for other heterocycles | nih.gov |

Comprehensive Structural Characterization and Elucidation Studies

Solid-State Structural Analysis via X-ray Crystallography

A critical component in the complete characterization of a chemical compound is the determination of its three-dimensional structure in the solid state through single-crystal X-ray diffraction. This technique provides precise measurements of bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's geometry. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding, which govern the physical properties of the material. In the case of chiral derivatives, this method is also invaluable for the unambiguous assignment of stereochemistry. However, a diligent search of crystallographic databases and the broader scientific literature did not yield any reports on the crystal structure of (1-methyl-1H-pyrazol-3-yl)acetic acid. Consequently, the specific bond lengths, angles, dihedral angles, and details of its intermolecular interactions and packing arrangements remain undetermined.

Solution-State Conformational and Tautomeric Investigations via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

The behavior of a molecule in solution, including its conformational preferences and potential tautomeric equilibria, is typically investigated using advanced NMR techniques. Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity of atoms and their spatial relationships. COSY spectra reveal proton-proton coupling networks, while HSQC and HMBC provide information on one-bond and multiple-bond carbon-proton correlations, respectively. Dynamic NMR spectroscopy can be employed to study the energetics of conformational changes.

While NMR data for various derivatives of pyrazole (B372694) are available in the literature, a detailed 2D NMR analysis specifically for this compound is not reported. The absence of such data precludes a thorough discussion of its solution-state structure and dynamics. Information on connectivity and spatial proximity of atoms from COSY, HMQC, and HMBC experiments, as well as insights into its conformational equilibria from dynamic NMR studies, are therefore not available.

Elucidation of Tautomeric Forms and Their Distribution in Solution

The potential for tautomerism is a fundamental characteristic of many heterocyclic compounds, including pyrazoles. researchgate.net Tautomerism involves the migration of a proton, leading to distinct structural isomers that can coexist in equilibrium. For unsubstituted or N-H pyrazoles, the most common form is annular tautomerism, where a proton shifts between the two nitrogen atoms of the pyrazole ring. ktu.edu This process is often rapid on the Nuclear Magnetic Resonance (NMR) timescale, making the determination of specific tautomeric ratios challenging except at low temperatures. ktu.edu

However, in the case of this compound, the pyrazole nitrogen at the N-1 position is substituted with a methyl group. This N-methylation fundamentally alters its tautomeric behavior by preventing annular tautomerism, as there is no proton on the N-1 nitrogen to participate in the exchange.

While annular tautomerism is blocked, the presence of the carboxylic acid group on the side chain introduces the possibility of a different type of tautomerism, specifically the formation of a zwitterion in solution. This would involve an intramolecular proton transfer from the acidic carboxylic acid group (-COOH) to the basic pyridinic nitrogen atom (N-2) of the pyrazole ring.

The equilibrium between the neutral form and the zwitterionic form in solution is highly dependent on the properties of the solvent, such as polarity and hydrogen-bonding capability, as well as the pH of the medium.

In nonpolar solvents , the neutral form of this compound is expected to be the predominant species.

In polar, protic solvents like water or methanol (B129727), the zwitterionic form may be stabilized through hydrogen bonding and dipole-dipole interactions, shifting the equilibrium to favor this species.

Spectroscopic techniques like NMR are crucial for studying such equilibria. The chemical shifts of the pyrazole ring protons and the N-2 nitrogen would be significantly different between the neutral and zwitterionic forms, allowing for the characterization of the tautomeric distribution under various solution conditions. researchgate.net

Mass Spectrometric Approaches for Molecular Structure Validation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for the structural validation of synthesized compounds, providing precise information on molecular weight and elemental composition, and offering insights into the compound's structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of a molecule with high precision, which in turn serves to confirm its elemental formula. nih.gov For this compound, the molecular formula is C₆H₈N₂O₂. scbt.comchemscene.com HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, measures the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com The experimentally measured exact mass is then compared against the theoretically calculated mass for the proposed formula, with a close match (typically within a few parts per million, ppm) providing strong evidence for the compound's identity and purity.

The table below summarizes the key mass spectrometry data for the compound.

| Identifier | Value |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight (Nominal) | 140.14 g/mol scbt.com |

| Calculated Monoisotopic Mass | 140.0586 Da |

| Protonated Ion [M+H]⁺ | C₆H₉N₂O₂⁺ |

| Calculated Exact Mass of [M+H]⁺ | 141.0659 Da |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. ncsu.edu In an MS/MS experiment, the molecular ion of interest (the precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov

For this compound, the protonated molecule [M+H]⁺ (m/z 141.0659) would be the precursor ion in a positive ion mode ESI-MS/MS analysis. The fragmentation pathways are dictated by the most labile bonds and the stability of the resulting fragments. The carboxylic acid side chain and the pyrazole ring are the primary sites for fragmentation.

A plausible fragmentation pathway involves initial losses from the acetic acid moiety. A common fragmentation for protonated carboxylic acids is the neutral loss of water (H₂O), followed by the loss of carbon monoxide (CO). unito.itresearchgate.net

Loss of Water: The precursor ion at m/z 141.0659 can readily lose a molecule of water (18.0106 Da) to form a stable acylium ion at m/z 123.0553.

Subsequent Loss of Carbon Monoxide: This acylium ion can then undergo a further neutral loss of carbon monoxide (27.9949 Da) to produce a fragment ion at m/z 95.0604. This fragment corresponds to the (1-methyl-1H-pyrazol-3-yl)methyl cation, a key structural indicator.

The table below details the proposed major fragments for this compound in an MS/MS experiment.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Formula |

| 141.0659 | H₂O | 123.0553 | [C₆H₇N₂O]⁺ |

| 123.0553 | CO | 95.0604 | [C₅H₇N₂]⁺ |

This fragmentation data is critical for confirming the connectivity of the atoms within the molecule and for distinguishing it from other isomers.

Reactivity Profiles and Mechanistic Pathways of 1 Methyl 1h Pyrazol 3 Yl Acetic Acid and Its Key Derivatives

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that allows for a wide range of chemical transformations. In (1-methyl-1H-pyrazol-3-yl)acetic acid, this moiety can undergo reactions typical of carboxylic acids, such as esterification, amidation, decarboxylation, and cyclization, leading to a diverse array of derivatives.

Esterification and amidation are fundamental condensation reactions of the carboxylic acid group in this compound, converting it into esters and amides, respectively. These reactions are typically catalyzed by acids.

Kinetics: The kinetics of the esterification of acetic acid and its derivatives are well-studied. For instance, the esterification of acetic acid with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst follows a pseudo-homogeneous kinetic model. researchgate.net The reaction rate is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net An increase in temperature generally increases the reaction rate constant, leading to a higher conversion to the ester within a given timeframe. uobaghdad.edu.iqmdpi.com Similarly, increasing the catalyst loading enhances the reaction rate. The thermodynamics of these reactions indicate that they are typically exothermic. uobaghdad.edu.iq

While specific kinetic data for this compound is not extensively documented in publicly available literature, its reactivity is expected to follow these general principles. The electronic properties of the 1-methyl-1H-pyrazol-3-yl group are not expected to significantly hinder the accessibility of the carboxylic acid for esterification or amidation under standard conditions.

Thermodynamics: Esterification is a reversible reaction, and its equilibrium is governed by thermodynamic principles. mdpi.com The equilibrium constant (Ka) is influenced by the structure of the alcohol and the carboxylic acid. mdpi.com The reaction is typically moderately exothermic. To drive the reaction towards the product side and achieve high yields, it is common to use an excess of one reactant (usually the alcohol) or to remove the water formed during the reaction.

| Parameter | Effect on Reaction Rate | Effect on Equilibrium | Typical Conditions/Rationale |

|---|---|---|---|

| Temperature | Increases rate (Arrhenius equation) | Shifts equilibrium towards reactants (for exothermic reactions) | A compromise is often chosen to ensure a reasonable rate without significantly compromising yield. uobaghdad.edu.iq |

| Catalyst | Increases rate by lowering activation energy | Does not affect the position of equilibrium | Strong acids like H2SO4 or acidic ion-exchange resins are commonly used. researchgate.netmdpi.com |

| Reactant Concentration | Increases rate with higher concentration | Using an excess of one reactant (e.g., alcohol) shifts equilibrium towards products (Le Chatelier's principle) | The alcohol is often used as the solvent to maximize its concentration. |

| Water Removal | No direct effect on rate | Shifts equilibrium towards products | Methods include azeotropic distillation (e.g., using a Dean-Stark apparatus) or using dehydrating agents. |

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO2). While simple aliphatic carboxylic acids are generally stable, decarboxylation of this compound to form 1,3-dimethyl-1H-pyrazole can be induced under specific conditions, often requiring high temperatures or the use of catalysts.

The mechanism often involves the formation of a carbanion intermediate at the α-carbon upon loss of CO2, which is then protonated. The stability of this carbanion is key to the feasibility of the reaction. For aryl-acetic acids, this carbanion can be stabilized by resonance with the aromatic ring.

Various methods have been developed for the decarboxylation of carboxylic acids, which could be applicable to this compound. These include thermal methods, photoredox catalysis, and metal-catalyzed reactions. organic-chemistry.org For instance, copper-catalyzed protodecarboxylation of aromatic carboxylic acids has been shown to be effective, even for non-activated substrates. organic-chemistry.org

| Method | Typical Reagents/Conditions | Notes |

|---|---|---|

| Thermal Decarboxylation | High temperatures (often > 200 °C), sometimes in the presence of a copper catalyst (e.g., copper chromite) | Can lead to side reactions or decomposition if the molecule is not thermally stable. |

| Catalytic Protodecarboxylation | Copper(I) oxide/1,10-phenanthroline, microwave irradiation. organic-chemistry.org | Offers a milder alternative to high-temperature thermal methods. |

| Photoredox Catalysis | Visible-light photocatalyst, hydrogen atom donor. organic-chemistry.org | A modern, mild method for the decarboxylative reduction of carboxylic acids. |

The acetic acid moiety, in conjunction with the adjacent pyrazole (B372694) ring, can participate in intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are valuable in synthetic chemistry for building complex molecular architectures. For example, derivatives of pyrazole-3-acetic acid can be used as precursors for the synthesis of pyrazolo[3,4-b]pyridinones. researchgate.net This type of reaction typically involves the activation of the carboxylic acid group (e.g., conversion to an acid chloride or ester) followed by reaction with a nucleophilic center, which can be introduced onto the pyrazole ring or an adjacent substituent.

Another potential cyclization pathway could involve a Pictet-Spengler-type reaction if a suitable electrophilic center is present on the pyrazole ring and the acetic acid side chain is appropriately modified. Research on related pyrazole derivatives shows that cyclization can be achieved to form various fused systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-e] minia.edu.egmdpi.comthiazepines, starting from functionalized pyrazoles. rsc.org

Reactivity of the Pyrazole Heterocycle

The pyrazole ring is an aromatic heterocycle, and its reactivity is characterized by a balance between its electron-rich nature and the influence of its substituents.

The pyrazole ring is considered an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, and sulfonation. wikipedia.orgmasterorganicchemistry.com The position of substitution is directed by the existing substituents on the ring.

In this compound, the ring has two substituents:

1-methyl group: This group is activating and directs electrophiles to the ortho (C5) and para (C3) positions. However, since C3 is already substituted, its primary influence is towards C5.

3-acetic acid group: This is a meta-directing, deactivating group. It directs incoming electrophiles to the C5 position relative to itself, which is the C5 position of the pyrazole ring.

Both groups direct the incoming electrophile to the C4 position of the pyrazole ring. Therefore, electrophilic substitution on this compound is strongly expected to occur at the C4 position. The general mechanism involves the attack of the pyrazole π-system on the electrophile to form a resonance-stabilized cationic intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. minia.edu.egscribd.com

| Reaction | Typical Reagents | Expected Product with this compound |

|---|---|---|

| Nitration | HNO3 / H2SO4 | (1-methyl-4-nitro-1H-pyrazol-3-yl)acetic acid |

| Bromination | Br2 in acetic acid or with a Lewis acid (e.g., FeBr3) | (4-bromo-1-methyl-1H-pyrazol-3-yl)acetic acid |

| Chlorination | Cl2 / Lewis acid (e.g., AlCl3) or N-chlorosuccinimide (NCS) | (4-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid |

| Sulfonation | Fuming H2SO4 (oleum) | 4-(carboxymethyl)-1-methyl-1H-pyrazole-3-sulfonic acid |

| Friedel-Crafts Acylation | Acyl halide (RCOCl) / AlCl3 | (4-acyl-1-methyl-1H-pyrazol-3-yl)acetic acid |

Generally, the electron-rich nature of the pyrazole ring makes it resistant to nucleophilic attack. Such reactions are uncommon unless the ring is activated by the presence of strong electron-withdrawing groups or contains a suitable leaving group. For this compound, the ring is not sufficiently electron-deficient to readily undergo nucleophilic aromatic substitution.

However, nucleophilic attack can occur on derivatives. For example, if a halogen atom is introduced at the C4 position via electrophilic substitution, it could potentially be displaced by a strong nucleophile through an SNAr mechanism, although harsh conditions might be required.

Another possibility involves the deprotonation of the C-H bond at the C5 position by a very strong base (organolithium reagents), followed by reaction with an electrophile. This represents a nucleophilic attack by the pyrazole ring (acting as a nucleophile after deprotonation) rather than on the ring.

In some specific cases, such as in the synthesis of certain trifluoromethylated pyrazoles, a nucleophilic attack of an amine on an activated carbon-carbon triple bond can lead to a cyclization that forms the pyrazole ring. mdpi.com This highlights that while direct nucleophilic attack on the unsubstituted ring is difficult, related nucleophilic addition and cyclization pathways are important in pyrazole synthesis. mdpi.com

Divergent Cyclization Pathways: Case Study of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acid with Electrophiles

The reactivity of 5-aminopyrazole derivatives is marked by a nuanced interplay of their multiple nucleophilic centers, often leading to divergent reaction pathways under different conditions. A compelling case study is the cyclization of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acid and its N-substituted analogues with various electrophiles. Research has demonstrated that the reaction outcome is not always predictable and can deviate significantly from the expected pathways, yielding novel heterocyclic systems.

Formation of Unexpected Cyclic Imide Products

In the investigation of bicyclic heterocycle synthesis, the reaction between 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid and formyl or acetyl electrophiles has been shown to produce unexpected products. mdpi.comnih.gov For instance, when treated with triethyl orthoformate, a common reagent for introducing a one-carbon unit, the anticipated product was a dihydropyrazolo[4,3-c]pyridin-4-one. mdpi.comchim.it However, the reaction yielded an alternative bicyclic product, which was unequivocally identified through NMR spectroscopy and X-ray crystallography as a cyclic imide. mdpi.comchim.it This unforeseen mode of cyclization was found to be a general phenomenon for other 1-substituted-2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acids as well. mdpi.com

This outcome highlights a competitive cyclization pathway where the carbamoyl (B1232498) group and the acetic acid side chain interact with the electrophile, leading to the formation of a thermodynamically stable imide ring system rather than the expected pyridine (B92270) ring fusion.

Influence of Reagent Nature and Reaction Medium Acidity on Reaction Outcome

The course of the cyclization reaction of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acids is highly sensitive to the specific electrophilic reagent used and the acidity of the reaction medium. mdpi.com This sensitivity allows for a controlled, divergent synthesis of various bicyclic heterocycles from a single starting material. mdpi.com

For example, the choice between triethyl orthoformate and acetic anhydride (B1165640) as the electrophile can direct the reaction towards different heterocyclic cores. Moreover, the acidity of the medium plays a critical role in dictating which nucleophilic site of the aminopyrazole derivative is activated and participates in the initial attack on the electrophile. mdpi.com In some instances, acidic conditions, such as the use of acetic acid, can catalyze the formation of pyrazolo[3,4-b]pyridine derivatives by promoting the generation of enaminone intermediates that subsequently undergo intramolecular condensation. mdpi.com The careful selection of reagents and tuning of the medium's pH are therefore crucial parameters for selectively navigating the complex reactivity landscape of these molecules to achieve a desired synthetic outcome.

The following table summarizes the observed divergence in product formation based on the reaction conditions.

| Starting Material | Electrophile | Expected Product | Observed Product | Reference |

|---|---|---|---|---|

| 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid | Triethyl orthoformate | Dihydropyrazolo[4,3-c]pyridin-4-one | Cyclic Imide Derivative | mdpi.com, chim.it |

| 5-aminopyrazole derivatives | Enaminones | - | Pyrazolo[3,4-b]pyridines | mdpi.com |

Mechanistic Hypotheses for Divergent Cyclizations

The divergent behavior observed in the cyclization reactions of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acid can be rationalized by considering several plausible mechanistic pathways. The key to these divergent outcomes lies in the ambident nucleophilicity of the starting material, which possesses several reactive sites: the 5-amino group, the adjacent C-4 ring carbon, the nitrogen atoms of the pyrazole ring, and the oxygen atoms of the carboxylic acid and carbamoyl groups.

One plausible hypothesis for the formation of the unexpected cyclic imide involves an initial reaction of the electrophile (e.g., from triethyl orthoformate) with the 5-amino group. This could be followed by an intramolecular attack from the acetic acid side chain. However, an alternative pathway leading to the imide could involve the initial formation of a mixed anhydride at the carboxylic acid, which then acylates the carbamoyl nitrogen, followed by ring closure.

Conversely, the formation of the "expected" pyrazolo[4,3-c]pyridin-4-one ring system is hypothesized to proceed via a different sequence. This pathway likely involves the initial reaction of the 5-amino group with the electrophile to form an intermediate that then undergoes intramolecular cyclization via attack from the activated methylene (B1212753) bridge of the acetic acid side chain.

The reaction medium's acidity is critical in modulating the nucleophilicity of these different sites. Under acidic conditions, the exocyclic amino group may be protonated, reducing its nucleophilicity and potentially favoring pathways that involve the enolization of the acetic acid moiety or activation of the carbamoyl group. The specific nature of the electrophile also dictates the initial site of attack and the stability of the resulting intermediates, thereby steering the reaction down one path over another.

Functionalization of the Methylene Bridge

The methylene bridge in this compound represents a key site for molecular elaboration. As an active methylene group, it is flanked by the pyrazole ring on one side and a carboxylic acid group on the other, making its protons acidic and amenable to a variety of functionalization reactions.

Alpha-Functionalization Reactions

The protons on the carbon atom alpha to the carboxylic acid group (the methylene bridge) are acidic and can be removed by a suitable base to generate a nucleophilic enolate. This enolate can then react with various electrophiles to introduce substituents at the alpha-position.

Alpha-Halogenation: A prominent example of alpha-functionalization is halogenation. Analogous to the alpha-halogenation of ketones, this compound can be halogenated at the methylene bridge under acidic conditions. libretexts.orgijpsr.com The reaction likely proceeds through an enol intermediate. A particularly effective method for carboxylic acids is the Hell-Volhard-Zelinskii (HVZ) reaction, which involves treatment with Br₂ and a catalytic amount of PBr₃. libretexts.org The PBr₃ first converts the carboxylic acid to an acid bromide, which more readily enolizes. The resulting enol then attacks Br₂, yielding an α-bromo acid bromide, which is subsequently hydrolyzed to the α-bromo carboxylic acid. libretexts.org

These α-haloacetic acid derivatives are valuable synthetic intermediates. The halogen atom serves as a good leaving group, enabling subsequent nucleophilic substitution reactions to introduce a wide range of functionalities, such as amino, azido, or cyano groups, at the methylene bridge.

Alpha-Alkylation: Direct alkylation at the alpha-position can also be achieved. This typically involves the conversion of the carboxylic acid to an ester, such as methyl (1-methyl-1H-pyrazol-3-yl)acetate, to prevent interference from the acidic proton of the carboxyl group. Treatment of the ester with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates the corresponding enolate. This enolate can then be trapped with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to afford the α-alkylated product. This strategy allows for the construction of more complex carbon skeletons based on the pyrazole acetic acid scaffold.

Olefination and Carbonyl Condensation Strategies

The active methylene bridge of this compound and its derivatives is an excellent substrate for carbon-carbon double bond forming reactions, particularly through condensation with carbonyl compounds.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone in the presence of a weak base catalyst (like piperidine (B6355638) or ammonia). google.com The methylene group in this compound is sufficiently activated by the adjacent carboxylic acid and pyrazole ring to participate in this reaction. semanticscholar.orgnih.gov The reaction proceeds via a nucleophilic addition of the deprotonated methylene group to the carbonyl carbon, followed by a dehydration step to yield an α,β-unsaturated product. google.com This strategy provides a direct route to acrylic acid derivatives bearing the pyrazole moiety.

| Reactant 1 | Reactant 2 (Carbonyl) | Base Catalyst | Product Type |

|---|---|---|---|

| This compound | Aromatic Aldehyde | Piperidine | 2-(1-Methyl-1H-pyrazol-3-yl)-3-arylacrylic acid |

| Ethyl (1-Methyl-1H-pyrazol-3-yl)acetate | Ketone | Ethylenediamine | Ethyl 2-(1-Methyl-1H-pyrazol-3-yl)-3-alkyl-2-alkenoate |

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: While the Knoevenagel condensation is directly applicable to the acetic acid, the related Wittig and Horner-Wadsworth-Emmons (HWE) reactions offer broader synthetic utility for creating diverse alkenes. These reactions typically involve reacting a phosphorus ylide (Wittig) or a phosphonate (B1237965) carbanion (HWE) with an aldehyde or ketone. researchgate.netnih.gov

To apply these methods, the acetic acid moiety of this compound would first need to be converted into a suitable carbonyl derivative or a phosphonate.

These olefination strategies significantly expand the synthetic potential of the this compound scaffold, allowing for the introduction of diverse unsaturated side chains.

Computational and Theoretical Chemistry Investigations

Quantum Mechanical (QM) Calculations of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For (1-methyl-1H-pyrazol-3-yl)acetic acid, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G**), can be used to determine its most stable three-dimensional structure. The geometry optimization process systematically alters the positions of the atoms until a minimum on the potential energy surface is located. This provides precise information on bond lengths, bond angles, and dihedral angles.

DFT calculations also yield a wealth of information about the electronic properties of the molecule. Key parameters that can be derived include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Un

Synthetic Applications and Utility As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Systems

The inherent reactivity of the pyrazole (B372694) ring and the carboxylic acid group makes (1-methyl-1H-pyrazol-3-yl)acetic acid an ideal starting material for the synthesis of various fused heterocyclic systems. The strategic placement of nitrogen atoms in the pyrazole ring, coupled with the functional handle of the acetic acid side chain, allows for a range of cyclocondensation reactions to yield novel molecular architectures.

Construction of Fused Pyrazole Derivatives (e.g., Pyrazolopyridinones, Pyrazolopyrimidines)

This compound and its derivatives are valuable precursors for the synthesis of pyrazolopyridinones and pyrazolopyrimidines, which are core structures in many biologically active compounds. The acetic acid moiety can be readily converted into more reactive intermediates, such as esters or acid chlorides, which can then undergo cyclocondensation reactions with appropriate dinucleophiles or dielectrophiles.

For instance, the reaction of an activated form of this compound with a substituted aminopyridine could lead to the formation of a pyrazolopyridinone core. Similarly, condensation with precursors containing the pyrimidine (B1678525) framework, such as aminopyrimidines or their synthetic equivalents, can afford pyrazolopyrimidines . The use of acetic acid as a solvent or catalyst is common in the synthesis of such fused pyrazole systems, facilitating the necessary cyclization steps. researchgate.netresearchgate.net While direct examples utilizing this compound are not extensively documented in readily available literature, the general synthetic strategies for pyrazolo-fused systems strongly suggest its potential in this area. nih.govresearchgate.netnih.govnih.govnih.govjohnshopkins.edunih.govacs.org

The general synthetic approach often involves a multicomponent reaction, a powerful tool in generating molecular diversity. beilstein-journals.orgresearchgate.net These one-pot reactions can efficiently assemble complex heterocyclic scaffolds from simple starting materials, and the structural motifs present in this compound make it a promising candidate for such transformations. nih.gov

Table 1: Examples of Fused Pyrazole Derivatives Synthesized from Pyrazole Precursors

| Fused Heterocycle | General Synthetic Precursors | Reaction Conditions | Reference |

| Pyrazolopyridinones | Aminopyrazoles and β-ketoesters | Acid or base catalysis, heating | researchgate.net |

| Pyrazolopyrimidines | Aminopyrazoles and β-dicarbonyl compounds | Acid catalysis (e.g., acetic acid), reflux | researchgate.netnih.gov |

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazoles and 1,3-dicarbonyl compounds | Glacial acetic acid, heating | nih.gov |

This table presents generalized synthetic routes to fused pyrazoles, illustrating the potential application of this compound derivatives in similar transformations.

Scaffold for Multicyclic Architectures

Beyond bicyclic systems, the pyrazole nucleus of this compound can serve as a foundational scaffold for the construction of more complex, multicyclic architectures. By strategically functionalizing both the pyrazole ring and the acetic acid side chain, chemists can introduce additional reactive sites, enabling further annulation reactions to build intricate molecular frameworks. The inherent stability of the pyrazole ring makes it a reliable core upon which to elaborate.

Role in Ligand Design and Coordination Chemistry

The presence of multiple heteroatoms (two nitrogen atoms in the pyrazole ring and two oxygen atoms in the carboxyl group) makes this compound an excellent candidate for use as a ligand in coordination chemistry. It can act as a chelating agent, binding to metal ions through multiple coordination sites to form stable complexes.

Chelation Behavior with Transition Metals: Experimental and Theoretical Studies

This compound can function as a bidentate ligand, coordinating to a transition metal center through one of the pyrazole nitrogen atoms and one of the carboxylate oxygen atoms. This chelation forms a stable five- or six-membered ring with the metal ion, enhancing the stability of the resulting complex.

A structurally related compound, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, has been shown to form mononuclear coordination complexes with cadmium(II) and copper(II). ed.ac.uknih.gov In these complexes, the ligand coordinates to the metal center, demonstrating the potential of the pyrazolyl-acetamide framework to act as an effective ligand. This provides strong evidence for the probable chelating behavior of this compound. The specific coordination geometry and the electronic properties of the resulting complexes would depend on the nature of the transition metal ion and the reaction conditions. researchgate.netnih.govresearchgate.netresearchgate.netacs.orgrsc.orgresearchgate.netmdpi.com

Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers

The ability of this compound to act as a bridging ligand, connecting multiple metal centers, opens up the possibility of forming extended structures such as metal-organic frameworks (MOFs) or coordination polymers. nih.govnih.gov In such structures, the pyrazole nitrogen atoms and the carboxylate group can coordinate to different metal ions, leading to the formation of one-, two-, or three-dimensional networks. nih.govresearchgate.net

Pyrazole-based ligands are known to form robust MOFs due to the strong coordination bonds they form with metal ions. nih.gov The incorporation of the flexible acetic acid linker could introduce interesting structural features and properties to the resulting materials, such as increased porosity or catalytic activity. The synthesis of such materials would typically involve the reaction of this compound with a suitable metal salt under solvothermal conditions. nih.govnih.govnih.gov

Derivatization Strategies for Expanding Synthetic Versatility

The synthetic utility of this compound can be significantly expanded through various derivatization strategies targeting either the carboxylic acid group or other positions on the pyrazole ring.

The carboxylic acid functionality is a versatile handle for a wide range of chemical transformations. Standard organic reactions can be employed to convert the carboxylic acid into other functional groups, thereby opening up new avenues for its application.

Table 2: Potential Derivatization Reactions of this compound

| Reaction | Reagents and Conditions | Product Functional Group |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amide Coupling | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |

| Reduction | Reducing Agent (e.g., LiAlH₄) | Alcohol |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Chloride |

| Curtius Rearrangement | Diphenylphosphoryl azide (B81097) (DPPA), Heat | Isocyanate, Amine (after hydrolysis) |

This table outlines common derivatization reactions that can be applied to the carboxylic acid moiety of this compound.

For example, esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. niscpr.res.inorganic-chemistry.orgnih.gov The resulting esters can serve as intermediates in various synthetic pathways. Amide bond formation with a wide range of amines can be accomplished using standard coupling reagents, leading to the synthesis of a library of N-substituted 2-(1-methyl-1H-pyrazol-3-yl)acetamides. wikipedia.org These amides could exhibit interesting biological activities or serve as ligands themselves.

The carboxylic acid can also be converted to an acyl chloride using reagents like thionyl chloride, providing a highly reactive intermediate for reactions with various nucleophiles. researchgate.net Furthermore, the Curtius rearrangement of an acyl azide, derived from the carboxylic acid, can be employed to synthesize the corresponding amine via an isocyanate intermediate. rsc.orgnih.govwikipedia.org This transformation provides access to a different class of derivatives with a primary amine group, further expanding the synthetic possibilities.

Preparation of Esters, Amides, and Hydrazides as Synthetic Intermediates

The carboxylic acid moiety of this compound is readily converted into a variety of important synthetic intermediates, including esters, amides, and hydrazides. These derivatives are crucial for constructing larger molecules and are often pivotal in the synthesis of biologically active compounds.

Esters: The synthesis of pyrazolylacetates can be achieved through several established methods. One common approach involves the reaction of a β-dicarbonyl compound with a hydrazine (B178648) derivative. For instance, methyl 3,5-dioxohexanoate reacts with hydrazines in solvents like methanol (B129727) or acetic acid to produce a mixture of isomeric pyrazolylacetates. While this method builds the pyrazole ring and the ester simultaneously, direct esterification of this compound using standard procedures such as Fischer-Speier esterification is also a viable and frequently employed route.

Amides: The formation of amides from this compound is a key transformation for introducing nitrogen-containing substituents. This is typically accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. A wide array of coupling reagents can be utilized for this purpose, with the choice often depending on the specific substrates and desired reaction conditions. These reagents facilitate the formation of a reactive intermediate that is readily attacked by the amine to form the amide bond. The use of such coupling agents is a cornerstone of modern amide synthesis, offering high yields and broad substrate scope. luxembourg-bio.com

Hydrazides: Hydrazides of pyrazole acetic acids are valuable precursors for the synthesis of various heterocyclic systems. The preparation of these compounds is generally straightforward, involving the reaction of the corresponding ester with hydrazine hydrate (B1144303). For example, the ethyl ester of a pyrazole acetic acid derivative can be refluxed with hydrazine hydrate in a suitable solvent like methanol to yield the desired hydrazide. nih.gov This hydrazide can then undergo further reactions, such as condensation with dicarbonyl compounds, to generate more complex heterocyclic structures.

Table 1: Synthetic Intermediates from this compound

| Derivative | General Structure | Synthetic Method |

| Ester | R-COOR' | Fischer-Speier Esterification |

| Amide | R-CONR'R'' | Coupling Reagent Mediated |

| Hydrazide | R-CONHNH₂ | Reaction of ester with hydrazine |

R represents the (1-methyl-1H-pyrazol-3-yl)methyl group.

Introduction of Other Functional Handles for Further Transformation

Beyond the manipulation of the carboxylic acid group, the this compound scaffold can be further modified to introduce additional functional groups. This functionalization can occur at the pyrazole ring or potentially at the active methylene (B1212753) group of the acetic acid side chain, opening up avenues for more diverse and complex molecular designs.

The pyrazole ring itself is amenable to various transformations. As a heterocyclic aromatic system, it can undergo electrophilic substitution reactions, allowing for the introduction of a range of substituents. The positions on the pyrazole ring can be selectively functionalized to introduce groups that can then be used for further synthetic elaborations. mdpi.com For example, methods for the introduction of aldehyde and carboxylic acid groups onto substituted pyrazoles have been developed, showcasing the potential for creating multi-functionalized pyrazole building blocks.

Furthermore, the methylene group of the acetic acid side chain is activated by the adjacent carbonyl group, making it a potential site for chemical modification. Reactions that target this "active methylene" position could be employed to introduce new substituents or to build upon the existing side chain. Such transformations could include alkylations or condensations with electrophiles, providing a route to more elaborate pyrazole derivatives. nih.gov

Advanced Analytical Methodologies for Process Monitoring and Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) for Reaction Progress and Yield Determination

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for determining the concentration and purity of organic molecules without the need for an identical reference standard of the analyte. ox.ac.ukresearchgate.net Its application in monitoring the synthesis of (1-methyl-1H-pyrazol-3-yl)acetic acid allows for real-time tracking of reactants and products, enabling precise determination of reaction endpoints and calculation of yields.

The synthesis of this compound often involves the N-methylation of a pyrazole (B372694) precursor. qNMR can be employed to monitor the progress of this reaction by integrating the signals of specific protons of the starting material and the product. A stable, non-reactive internal standard with a known concentration and a simple spectrum that does not overlap with the analyte signals is added to the reaction mixture. fujifilm.com By comparing the integral of a characteristic signal of the product to that of the internal standard, the exact yield can be calculated at any point during the reaction.

Key parameters for accurate qNMR analysis include ensuring a sufficient relaxation delay (D1), which should be at least five times the longest spin-lattice relaxation time (T1) of the protons being quantified, to allow for complete relaxation of the nuclei between pulses. ox.ac.uk A high signal-to-noise ratio is also critical for precise integration. ox.ac.uk

Below is a representative data table outlining the parameters for a qNMR experiment to determine the yield of this compound.

| Parameter | Value | Purpose |

| Spectrometer Frequency | 400 MHz or higher | Provides better signal dispersion and sensitivity. |

| Solvent | DMSO-d6 | Common solvent for polar organic molecules. |

| Internal Standard | 1,3,5-Trimethoxybenzene | Provides a sharp singlet in a non-interfering region of the spectrum. |

| Analyte Signal (Product) | Singlet from N-CH3 group | A distinct and well-resolved signal for integration. |

| Relaxation Delay (D1) | 30 seconds | Ensures complete relaxation of all relevant nuclei for accurate quantification. ox.ac.uk |

| Number of Scans | 16 or higher | Improves signal-to-noise ratio for precise integration. |

| Pulse Angle | 90° | Maximizes signal intensity. |

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Chiral Separations

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for the separation of its potential enantiomers if a chiral center is present in a derivative or precursor.

For purity analysis, a reversed-phase HPLC (RP-HPLC) method is typically employed. This method separates compounds based on their hydrophobicity. A C18 column is a common choice for the stationary phase, offering good retention and separation of a wide range of organic molecules. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the acidic analyte. sielc.comijcpa.in

The following interactive table details a typical set of conditions for the purity analysis of this compound by RP-HPLC.

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for separation of small organic molecules. |

| Mobile Phase | Acetonitrile:Water (gradient) with 0.1% Formic Acid | Gradient elution allows for the separation of impurities with a wide range of polarities. Formic acid improves peak shape. |

| Flow Rate | 1.0 mL/min | A typical flow rate for analytical HPLC. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 220 nm | Wavelength at which the pyrazole ring exhibits strong absorbance. |

| Injection Volume | 10 µL | Standard volume for analytical injections. |

In cases where chiral derivatives of pyrazole acetic acids are synthesized, chiral HPLC is essential for separating the enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for this purpose. nih.govacs.org The separation mechanism on these columns involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. Polar organic elution modes are often beneficial for achieving short analysis times and sharp peaks. acs.org

An example of a chiral HPLC method for a pyrazole derivative is presented in the interactive table below.

| Parameter | Condition | Rationale |

| Column | Lux Cellulose-2 or Lux Amylose-2 | Polysaccharide-based CSPs known for broad enantioselectivity. nih.govacs.org |

| Mobile Phase | Polar Organic Mode (e.g., Methanol or Acetonitrile) | Often provides good resolution and efficiency for chiral separations on these columns. acs.org |

| Flow Rate | 0.5 - 1.0 mL/min | Adjusted to optimize resolution and analysis time. |

| Column Temperature | 25 °C | Temperature can influence chiral recognition and should be controlled. |

| Detection | UV at 220 nm | Appropriate for detecting the pyrazole chromophore. |

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) offers a high-efficiency separation technique based on the differential migration of charged species in an electric field. For an acidic compound like this compound, CE can be a powerful tool for purity assessment and for the separation of closely related impurities, including positional isomers. analyticaltoxicology.comnih.gov

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, separation is based on the charge-to-size ratio of the analytes. As an anion at neutral or basic pH, this compound will migrate towards the anode. The use of a buffer system, such as a phosphate (B84403) or borate (B1201080) buffer, is crucial for maintaining a stable pH and controlling the electroosmotic flow (EOF). For the analysis of small acidic metabolites, coupling CE with mass spectrometry (CE-MS) can provide enhanced sensitivity and specificity. wiley.comnih.gov Chemical derivatization can also be employed to improve the separation and detection of carboxylic acids. nih.gov

The following interactive table outlines general conditions for the analysis of this compound by CE.

| Parameter | Condition | Rationale |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length | Standard capillary dimensions for CE. |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer (pH 7.0) | Maintains a constant pH and provides conductivity for the separation. |

| Applied Voltage | 20 kV | The driving force for the electrophoretic separation. |

| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. |

| Injection | Hydrodynamic (pressure) injection | A common and reproducible method for sample introduction. |

| Detection | UV at 200 nm or Mass Spectrometry | UV detection is standard; MS provides higher sensitivity and structural information. wiley.comnih.gov |

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For pyrazole (B372694) derivatives, the focus is shifting towards green chemistry principles to minimize waste and avoid hazardous materials. nih.gov Recent advancements include one-pot, multicomponent reactions that improve atom economy and operational simplicity. nih.govmdpi.com For instance, protocols using acetic acid as a catalyst or solvent are being explored, offering a greener alternative to traditional methods. mdpi.comijsrset.com These strategies not only reduce reaction times and increase yields but also often eliminate the need for complex purification steps like chromatography. nih.govrsc.org The emphasis is on creating pathways that are both high-yielding and inherently safer, aligning with the growing demand for sustainable chemical manufacturing. nih.gov

Integration into Flow Chemistry Systems for Scalable Production

Transitioning from traditional batch synthesis to continuous flow chemistry is a major step towards safer and more scalable production of pyrazole derivatives. nih.gov Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing exothermic reactions and handling hazardous intermediates safely. rsc.orgmdpi.com This technology has been shown to significantly reduce reaction times—in some cases from hours to minutes—while improving yields and product purity. mdpi.com

The scalability of flow systems allows for a seamless transition from laboratory-scale synthesis to industrial production. researchgate.net By simply adjusting the flow rate and run time, production can be increased from milligrams to kilograms without re-optimizing the reaction conditions. galchimia.com This efficient scale-up capability is a key advantage for manufacturing pharmaceutical intermediates and other fine chemicals. researchgate.netscilit.com

Table 1: Comparison of Batch vs. Flow Chemistry for Pyrazole Synthesis

| Parameter | Conventional Batch Synthesis | Continuous Flow Chemistry |

|---|---|---|

| Reaction Time | Often several hours (e.g., 16 hours) mdpi.com | Significantly reduced (e.g., 30 minutes) mdpi.com |

| Safety | Higher risk with exothermic reactions and hazardous materials nih.gov | Enhanced safety due to small reactor volumes and better heat dissipation mdpi.com |

| Scalability | Challenging, often requires re-optimization researchgate.net | Readily scalable by extending operation time or "numbering up" reactors galchimia.com |

| Process Control | Limited control over temperature and mixing gradients researchgate.net | Precise control over reaction parameters, leading to higher consistency mdpi.com |

| Yield & Purity | Variable, may require extensive purification nih.gov | Often higher yields and purity due to optimized conditions mdpi.com |

Computational Design and Discovery of New Derivatives with Tunable Reactivity

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new molecules. eurasianjournals.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are being used to design novel derivatives of (1-methyl-1H-pyrazol-3-yl)acetic acid with tailored properties. shd-pub.org.rsnih.gov

2D and 3D-QSAR models help identify the key structural features that influence a compound's activity, allowing researchers to predict the efficacy of new designs before they are synthesized. researchgate.net Molecular docking simulations provide insights into how these molecules interact with biological targets, such as enzymes or receptors, which is crucial for drug design. nih.gov Furthermore, quantum mechanical calculations like Density Functional Theory (DFT) are employed to understand the electronic structure and reactivity of pyrazole derivatives, guiding the synthesis of compounds with specific, tunable characteristics. eurasianjournals.com

Exploration of Supramolecular Architectures Beyond Coordination Chemistry

The ability of pyrazole-containing molecules to form ordered, non-covalent structures is an exciting area of research. Beyond their use as simple ligands in coordination chemistry, these compounds can self-assemble into complex supramolecular architectures through interactions like hydrogen bonding and π-π stacking. mdpi.com The N-H and carboxylic acid groups on pyrazole derivatives are particularly effective at forming robust hydrogen bond networks, which can dictate the crystal packing and physical properties of the resulting materials. researchgate.net

Researchers are exploring how different functional groups on the pyrazole ring influence the formation of these assemblies, leading to the creation of novel materials with potential applications in fields such as crystal engineering and molecular recognition. mdpi.com These studies are fundamental to designing functional materials where the arrangement of molecules in the solid state is critical.

Catalytic Applications of this compound Derivatives

The pyrazole nucleus is a versatile ligand in homogeneous catalysis. mdpi.com Derivatives of this compound can be used to create ligands that coordinate with transition metals to form catalytically active complexes. researchgate.netrepec.org The presence of both the pyrazole ring and the carboxylic acid group allows for multiple coordination modes, making it possible to fine-tune the steric and electronic properties of the resulting catalyst. nih.gov

These metal complexes have potential applications in a wide range of organic transformations, including oxidation, hydrogenation, and coupling reactions. researchgate.netnih.gov The N-H group in protic pyrazole ligands can participate directly in the catalytic cycle through proton transfer, enabling metal-ligand cooperation that enhances catalytic activity. mdpi.com Research in this area focuses on developing novel pyrazole-based catalysts for more efficient and selective chemical synthesis, including their use in constructing metal-organic frameworks (MOFs) for heterogeneous catalysis. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (1-methyl-1H-pyrazol-3-yl)acetic acid and its derivatives?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or cyclization. For example, pyrazole derivatives can be synthesized via NaN₃-catalyzed reactions in DMF at 50°C, followed by purification via recrystallization (ethanol) or extraction (CH₂Cl₂) . Substituent modifications on the pyrazole ring, such as introducing cyclopropyl or trifluoromethyl groups, are achieved using tailored reagents like cyanocetamide and tert-butyl peroxide under reflux conditions .

Q. How is purity and structural integrity validated for this compound in academic research?